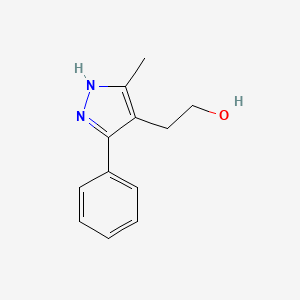
2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole core, which is a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar pyrazole compounds are diverse. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Scientific Research Applications
Synthesis and Characterization
- Complex Synthesis : The compound serves as a precursor or ligand in synthesizing complex molecules, such as metallic complexes, which have been characterized for their in vitro cytotoxic and antimicrobial activities. For example, it has been used in the synthesis of Co(II), Ni(II), and Cu(II) complexes, revealing potential against certain Gram-positive bacteria and leukemia cells (Asegbeloyin et al., 2014).
- Catalyst-Free Synthesis : Research includes ultrasound-mediated, catalyst-free protocols for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols in aqueous ethanol, highlighting a green, efficient method for obtaining high yields of pyrazole derivatives (Shabalala et al., 2020).
Biological Activities
- Studies have explored the biological activities of derivatives, such as their antiviral properties. For instance, pyrazole derivatives containing an oxime moiety have shown significant inactivation effects against tobacco mosaic virus (TMV), comparable to commercial antiviral products (Ouyang et al., 2008).
Material Science Applications
- Chemosensor Development : The compound has been utilized in the design of chemosensors, with one study demonstrating its application in the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This showcases its potential in environmental monitoring and diagnostic applications (Aysha et al., 2021).
Molecular Structure Analysis
- Crystallography : Research has focused on the structural analysis of pyrazole derivatives, providing insights into molecular conformation and interactions. This includes detailed studies on crystal structures, which are critical for understanding the chemical and physical properties of these compounds (Chumakov et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .
Action Environment
The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLQQNZZQULHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
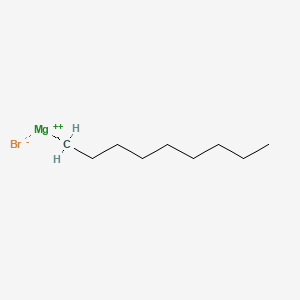
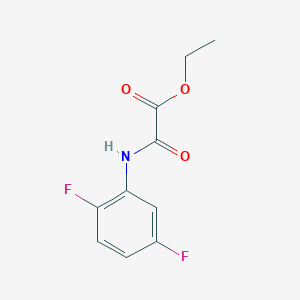
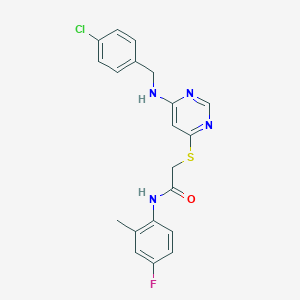
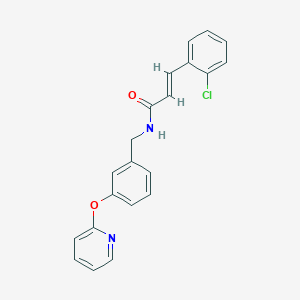
![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)
![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)
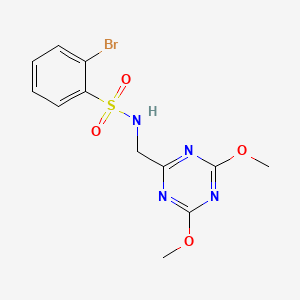

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)
![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)
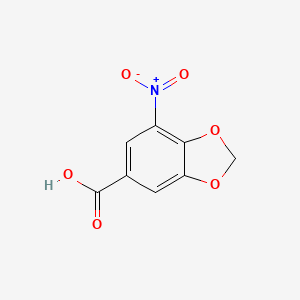
![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)
